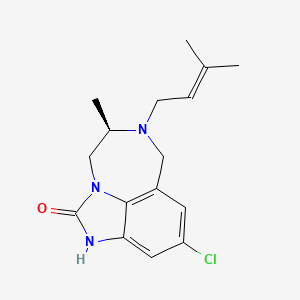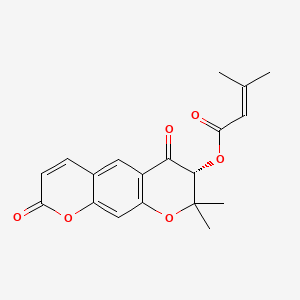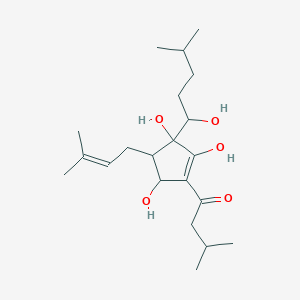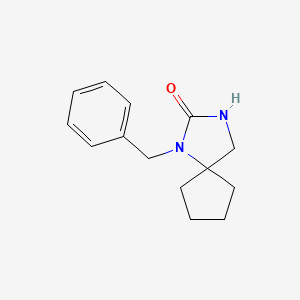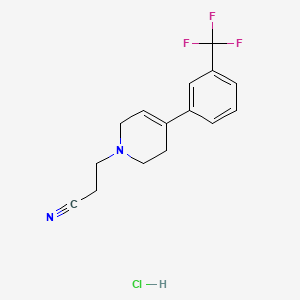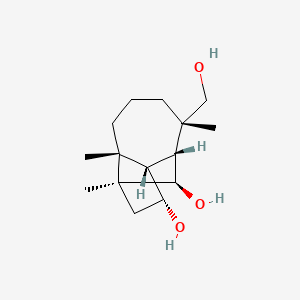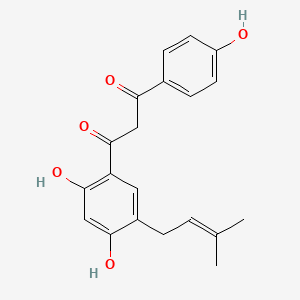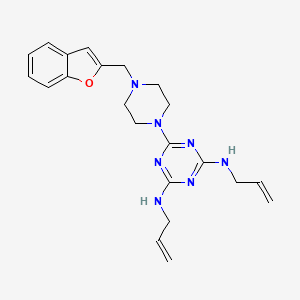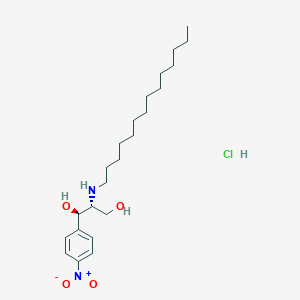
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride: is a complex organic compound with a unique structure that includes a nitrophenyl group, a dihydroxypropyl group, and a tetradecylazanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride typically involves multiple steps. One common method includes the nitration of a phenylpropane derivative followed by the introduction of hydroxyl groups through a dihydroxylation reaction. The final step involves the quaternization of the resulting compound with tetradecylamine and subsequent formation of the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitrophenyl group is particularly useful in spectrophotometric assays.
Medicine: The compound has potential applications in drug development, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for therapeutic research.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials. Its surfactant properties make it useful in the production of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride involves its interaction with cellular membranes and proteins. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death. Additionally, the compound can disrupt membrane integrity, leading to cell lysis. The hydroxyl groups may also participate in hydrogen bonding with biological targets, enhancing its binding affinity.
Comparison with Similar Compounds
- **(1R,2R)-1,3-Dihydroxy-1-(4-aminophenyl)propan-2-yl)(tetradecyl)azanium chloride
- **(1R,2R)-1,3-Dihydroxy-1-(4-chlorophenyl)propan-2-yl)(tetradecyl)azanium chloride
Comparison: Compared to its analogs, ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride is unique due to the presence of the nitro group, which imparts distinct redox properties
Properties
CAS No. |
886848-95-9 |
|---|---|
Molecular Formula |
C23H41ClN2O4 |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C23H40N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29;/h14-17,22-24,26-27H,2-13,18-19H2,1H3;1H/t22-,23-;/m1./s1 |
InChI Key |
MFIHUNNKRVVWNG-OHIDFYLOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


